3-(Methoxycarbonyl)benzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O5S |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
3-methoxycarbonylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S/c1-13-8(9)6-3-2-4-7(5-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChI Key |
OWNFQPAIKMPBGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 Methoxycarbonyl Benzenesulfonic Acid
Acid-Catalyzed Reaction Mechanisms
3-(Methoxycarbonyl)benzenesulfonic acid possesses a strongly acidic sulfonic acid moiety, which enables it to function as an effective proton source and catalyst in various chemical transformations. Its catalytic activity is rooted in its ability to donate a proton (H⁺), thereby activating substrates for subsequent reactions.
The sulfonic acid group of this compound makes it a proficient Brønsted acid catalyst, comparable to other aryl sulfonic acids like p-toluenesulfonic acid (TsOH). nih.gov This characteristic is particularly valuable in reactions such as Fischer esterification, where an acid catalyst is required to facilitate the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com
The mechanism for acid-catalyzed esterification proceeds through several equilibrium steps:
Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Aryl sulfonic acids are frequently employed as catalysts in esterification processes. google.com The use of a solid-supported or a non-volatile acid catalyst like this compound can simplify product purification compared to using a volatile acid like sulfuric acid.
Table 1: General Conditions for Sulfonic Acid-Catalyzed Esterification
| Catalyst Type | Typical Reaction Conditions | Key Features |
|---|---|---|
| Aryl Sulfonic Acids (e.g., TsOH) | Heating a carboxylic acid and an excess of alcohol. Water is often removed to shift the equilibrium. | Effective homogeneous catalysts. masterorganicchemistry.com |
| Sulfonated Resins (e.g., Amberlyst) | Reactants are passed over a bed of the solid catalyst, often at elevated temperatures. | Heterogeneous catalysis, allowing for easy separation and catalyst recycling. mdpi.com |
| Sulfonic Acid-Functionalized Mesoporous Solids | Solventless conditions at elevated temperatures (e.g., 150-170 °C). | High surface area and potential for reuse. manchester.ac.uk |
Acid catalysts, including aromatic sulfonic acids, play a significant role in initiating and propagating certain types of polymerization reactions. These reactions typically involve the formation of cationic intermediates. For instance, strong acids can catalyze the polymerization of alkenes or the ring-opening polymerization of cyclic ethers and esters.
The general mechanism for acid-catalyzed polymerization initiation involves the protonation of a monomer to generate a carbocation or another reactive cationic species. This cation then attacks another monomer unit, propagating the polymer chain.
Sulfonic acid-functionalized materials have been developed as solid acid catalysts for various organic reactions, including processes relevant to polymer chemistry. mdpi.comuq.edu.au Polymer-based catalysts, such as sulfonated polystyrene, are used in industrial processes like esterification and transesterification. researchgate.netbeilstein-journals.org The introduction of a sulfonic acid group onto a polymer backbone or an inorganic support creates a heterogeneous catalyst that is stable, recoverable, and reusable. acs.org
Reactivity of Aromatic Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly electron-withdrawing and deactivating group. Its presence on the benzene (B151609) ring significantly influences the ring's reactivity toward electrophiles and can also allow the group itself to be displaced by nucleophiles under specific conditions.
In this compound, the benzene ring is substituted with two electron-withdrawing groups: the sulfonic acid group (-SO₃H) and the methoxycarbonyl group (-COOCH₃). Both groups deactivate the ring towards electrophilic aromatic substitution, making reactions slower compared to benzene. libretexts.orglibretexts.org
Both the sulfonic acid and the ester groups are meta-directors. numberanalytics.comwikipedia.org Therefore, when an electrophilic substitution reaction is performed on this compound, the incoming electrophile will be directed to the positions that are meta to both existing substituents. The positions ortho and para to each group are deactivated due to the electron-withdrawing nature of the substituents.
The sulfonic acid group at C1 directs incoming electrophiles to C3 and C5.
The methoxycarbonyl group at C3 directs incoming electrophiles to C1 and C5.
The only position that is meta to both groups is C5. Consequently, electrophilic substitution on this compound will predominantly yield the 3-methoxycarbonyl-5-substituted-benzenesulfonic acid derivative.
Table 2: Directing Effects of Substituents on the Benzene Ring
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -SO₃H (Sulfonic Acid) | Strongly electron-withdrawing | Strongly Deactivating | Meta wikipedia.orgyoutube.com |
| -COOCH₃ (Methoxycarbonyl) | Electron-withdrawing | Deactivating | Meta libretexts.orgnumberanalytics.com |
The sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a process known as ipso substitution. This is particularly feasible when the aromatic ring is sufficiently electron-deficient, often requiring the presence of other strong electron-withdrawing groups. nih.gov For example, the sulfonic acid group on 2,4-dinitrobenzenesulfonic acid can be displaced by active methylene (B1212753) compounds. nih.gov
A classic example of nucleophilic displacement of a sulfonate group is the alkaline fusion process for phenol (B47542) production. wikipedia.org In this reaction, an alkali metal salt of a benzenesulfonic acid is heated with a strong base like sodium hydroxide (B78521), causing the sulfonate group to be replaced by a hydroxyl group (initially as a phenoxide salt). wikipedia.orgacs.org
C₆H₄(COOCH₃)SO₃Na + 2 NaOH → C₆H₄(COOCH₃)ONa + Na₂SO₃ + H₂O
Furthermore, the sulfonation of aromatic rings is a reversible reaction. libretexts.orgchemistrysteps.com Heating an arylsulfonic acid in the presence of dilute acid and steam can lead to desulfonation, where the -SO₃H group is replaced by a hydrogen atom, regenerating the parent aromatic compound. chemistrysteps.comdoubtnut.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to desired positions. libretexts.org
Reactivity of Methoxycarbonyl Functional Group
The methoxycarbonyl group (-COOCH₃) is an ester functional group and exhibits the characteristic reactivity of esters. wikipedia.org Its reactions are centered on the electrophilic carbonyl carbon. wikipedia.org
Key reactions involving the methoxycarbonyl group include:
Hydrolysis (Saponification): Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt. libretexts.org Treatment of this compound with a base like sodium hydroxide would first neutralize the sulfonic acid and then hydrolyze the ester group to a carboxylate.
Mechanism (Base-promoted): A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as a leaving group to form a carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. libretexts.org
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.org The reaction proceeds via an aldehyde intermediate which is further reduced to the alcohol. Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can sometimes be used to stop the reduction at the aldehyde stage if performed at low temperatures. libretexts.org
Reaction with Nucleophiles: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon of the ester. This typically results in the addition of two equivalents of the nucleophile, producing a tertiary alcohol after an acidic workup. libretexts.org Amines can also react with esters in a process called aminolysis to form amides. wikipedia.org
The electron-withdrawing sulfonic acid group on the aromatic ring would slightly increase the electrophilicity of the ester's carbonyl carbon, potentially making it more reactive towards nucleophiles compared to an unsubstituted methyl benzoate (B1203000).
Table 3: Common Reactions of the Methoxycarbonyl Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid libretexts.org |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid libretexts.org |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol libretexts.org |
| Reaction with Grignard Reagent | 1. 2 equiv. RMgX 2. H₃O⁺ | Tertiary Alcohol libretexts.org |
Ester Hydrolysis and Transesterification Kinetics
The sulfonic acid ester moiety in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these reactions are influenced by factors such as the nature of the nucleophile, solvent, and the electronic effects of the substituents on the benzene ring.
Research on the hydrolysis of a series of para-substituted methyl benzenesulfonates has shown that the introduction of substituents primarily affects the entropy of activation (ΔS‡), with the heat capacity of activation (ΔCp‡) remaining relatively constant. dtic.mil This suggests that while the electronic nature of the substituent influences the organization of the solvent shell around the transition state, the fundamental mechanism of the reaction remains similar across the series.
Interactive Data Table: Thermodynamic Parameters for the Hydrolysis of Substituted Methyl Benzenesulfonates in Water
While specific data for the meta-methoxycarbonyl substituent is unavailable, the following table for para-substituted analogs illustrates the general trends observed in these reactions.
| Substituent (X) in X-C₆H₄SO₃CH₃ | ΔH‡ (cal/mol) | -ΔS‡ (cal/mol·K) | -ΔCp‡ (cal/mol·K) |
| p-OCH₃ | 19,880 | 14.8 | 61 |
| p-CH₃ | 19,800 | 15.6 | 62 |
| H | 19,950 | 15.6 | 62 |
| p-Cl | 20,290 | 15.2 | 63 |
| p-NO₂ | 21,110 | 13.9 | 64 |
Data sourced from R. E. Robertson, Can. J. Chem., 1957, 35, 613-625. dtic.mil
Transesterification: The transesterification of sulfonate esters involves the substitution of the alkoxy group with another alcohol. This reaction is analogous to the transesterification of carboxylic acid esters but proceeds via nucleophilic attack on the electrophilic sulfur atom. youtube.com The general mechanism for transesterification of esters can proceed under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org Under basic conditions, the reaction is initiated by the attack of an alkoxide ion on the sulfonyl sulfur. Under acidic conditions, the sulfonyl oxygen is protonated, activating the sulfur atom toward nucleophilic attack by an alcohol.
Due to the lack of specific kinetic studies on the transesterification of this compound, a detailed quantitative analysis is not possible. However, it is expected that the reaction would follow a second-order kinetic model, with the rate being dependent on the concentrations of both the sulfonate ester and the incoming alcohol.
Acyl Substitution Mechanisms
The term "acyl substitution" typically refers to reactions at a carbonyl carbon. In the context of this compound, there are two potential sites for such reactions: the methoxycarbonyl group and the methoxysulfonyl group. However, the reactivity and mechanisms at these two centers are distinct.
Substitution at the Methoxycarbonyl Group: The methoxycarbonyl group (-COOCH₃) undergoes typical nucleophilic acyl substitution reactions. These reactions proceed through a tetrahedral intermediate. wikipedia.org For instance, hydrolysis of the methoxycarbonyl group would involve the nucleophilic attack of water or hydroxide ion on the carbonyl carbon, followed by the elimination of methanol (B129727).
Substitution at the Sulfonyl Group: Nucleophilic substitution at the sulfonyl sulfur atom is mechanistically different from substitution at a carbonyl carbon. While historically considered to be a concerted Sₙ2-like process, recent kinetic and computational studies on the alkaline hydrolysis of aryl benzenesulfonates have provided evidence for a stepwise mechanism involving a pentavalent sulfur intermediate. This pathway is favored by the combination of a strong nucleophile and a poor leaving group. The reaction of sulfonyl chlorides, which are structurally related to sulfonate esters, with nucleophiles is a cornerstone for the synthesis of sulfonamides and other sulfonate derivatives. wikipedia.org The solvolysis of arenesulfonyl chlorides is generally considered to be a bimolecular (Sₙ2) process. nih.govnih.gov
Intermolecular and Intramolecular Reaction Pathways
Beyond simple hydrolysis and transesterification, this compound can potentially undergo other intermolecular and intramolecular reactions.
Intermolecular Reactions: Aryl sulfonates can participate in a variety of intermolecular reactions. For instance, they can act as electrophiles in cross-coupling reactions. rsc.org Furthermore, in highly electron-deficient systems, the sulfonic acid group itself can act as a leaving group in ipso-nucleophilic substitution reactions, allowing for the formation of new carbon-carbon bonds. While this compound is not exceptionally electron-deficient, this pathway could be accessible under specific conditions with potent nucleophiles. Arylsulfonate-based leaving groups with ortho-ether units have been shown to have enhanced reactivity with metal halides due to nucleophile assistance. acs.org
Intramolecular Reaction Pathways: The presence of the methoxycarbonyl group in the meta position opens up the possibility of intramolecular reactions through neighboring group participation (NGP). stackexchange.comvedantu.comwikipedia.orgslideshare.nettue.nl Although not conjugated with the sulfonyl group, the carbonyl oxygen of the ester could potentially act as an internal nucleophile, attacking the sulfonyl sulfur to form a cyclic intermediate. This would likely lead to an enhanced rate of reaction compared to an analogous compound without the participating group. However, for the meta-substituted isomer, the formation of a stable cyclic intermediate would be less favorable than for an ortho-substituted analog. Detailed mechanistic studies would be required to confirm or rule out the operation of such a pathway in the reactions of this compound.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(Methoxycarbonyl)benzenesulfonic acid. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the substitution pattern of the benzene (B151609) ring and the integrity of the methoxycarbonyl and sulfonic acid moieties.
The ¹H NMR spectrum of this compound provides detailed information about the number and electronic environment of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons and the methyl ester protons. Due to the electron-withdrawing nature of both the sulfonic acid and methoxycarbonyl groups, the aromatic protons are expected to be deshielded and resonate at downfield chemical shifts.
The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The proton at the C2 position, situated between the two electron-withdrawing groups, is expected to be the most deshielded. The proton at C6 would appear as a doublet, coupled to the proton at C5. The proton at C4 would also appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a triplet, being coupled to both the C4 and C6 protons. The methyl protons of the ester group will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of similar compounds like methyl 3-nitrobenzoate and sodium 3-sulfobenzoate. chemicalbook.comchegg.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.4 - 8.6 | Singlet (or Triplet, small J) |
| H-4 | ~8.2 - 8.4 | Doublet |
| H-5 | ~7.6 - 7.8 | Triplet |
| H-6 | ~8.0 - 8.2 | Doublet |
| -OCH₃ | ~3.9 - 4.0 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.
The carbonyl carbon is typically found in the highly deshielded region of the spectrum. The aromatic carbons attached directly to the electron-withdrawing substituents (C1 and C3) will also be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The methyl carbon of the ester group will appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar compounds like methyl 3-nitrobenzoate and sodium 3-sulfobenzoate. chegg.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C1 (-SO₃H) | ~140 - 145 |
| C2 | ~130 - 132 |
| C3 (-COOCH₃) | ~133 - 135 |
| C4 | ~130 - 132 |
| C5 | ~125 - 128 |
| C6 | ~135 - 138 |
| -OCH₃ | ~52 - 54 |
To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their ortho relationship. The absence of a cross-peak to H-2 would confirm its isolated position.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show correlations between the signal for the -OCH₃ protons and the methyl carbon, as well as correlations between each aromatic proton (H-2, H-4, H-5, H-6) and its corresponding carbon atom (C-2, C-4, C-5, C-6).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The strong acidity of the sulfonic acid group often leads to broad absorption features.
Key expected absorption bands include:
A very broad and strong absorption in the region of 3000-2500 cm⁻¹ corresponding to the O-H stretching vibration of the sulfonic acid group, often overlapping with the C-H stretching bands.
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. mdpi.com
Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are expected in the regions of 1350-1340 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
The C-O stretching vibration of the ester group will show a strong band in the 1300-1200 cm⁻¹ region.
Bands related to the in-plane and out-of-plane bending of aromatic C-H bonds and C=C ring stretching vibrations appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Sulfonic Acid) | 3000 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Ester) | 1740 - 1720 | Strong |
| Asymmetric S=O Stretch | 1350 - 1340 | Strong |
| Symmetric S=O Stretch | 1170 - 1150 | Strong |
| C-O Stretch (Ester) | 1300 - 1200 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.
For this compound, Raman spectroscopy would be effective for:
Identifying the symmetric stretching vibrations of the aromatic ring, which typically give strong Raman signals.
Observing the symmetric S=O stretching vibration of the sulfonate group. nih.gov
Characterizing the skeletal vibrations of the benzene ring, which are sensitive to the substitution pattern. Studies on benzenesulfonic acid and related compounds show characteristic bands in the Raman spectrum that can be analyzed to understand molecular interactions. nih.gov The C=O stretch of the ester is also Raman active, though typically less intense than in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed structural information can be obtained.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. The analysis can be performed in both positive and negative ion modes, though the acidic nature of the sulfonic acid group makes negative ion mode particularly effective.
In negative ion mode, the primary ion observed is the deprotonated molecule, [M-H]⁻. For this compound (molar mass: 216.21 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of 215. In positive ion mode, protonated molecules [M+H]⁺ (m/z 217) or adducts with cations like sodium [M+Na]⁺ (m/z 239) may be formed.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, provide insight into the molecule's structure through characteristic fragmentation patterns. The fragmentation of aromatic sulfonic acids is well-documented. For the closely related benzenesulfonic acid, analysis in negative ion mode shows a precursor ion [M-H]⁻ at m/z 157, which fragments to produce key ions at m/z 80, corresponding to the sulfonate anion radical [SO₃]⁻•, and m/z 93, corresponding to the phenoxide anion [C₆H₅O]⁻ following rearrangement. massbank.eu
For this compound, the fragmentation is expected to involve cleavages around the functional groups. Key fragmentation pathways would include the loss of sulfur trioxide (SO₃, 80 Da) from the sulfonic acid group and fragmentation of the ester group, such as the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da).
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 215 | 184 | CH₃• | Ion from loss of methyl radical |
| 215 | 156 | COOCH₃• | Ion from loss of methoxycarbonyl radical |
| 215 | 135 | SO₃ | Methoxycarbonylphenyl anion |
| 215 | 80 | C₇H₅O₂• | Sulfonate anion radical [SO₃]⁻• |
This table is based on established fragmentation principles for aromatic sulfonic acids and esters.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures. The chromatographic step provides separation from other components, while the mass spectrometer provides sensitive and selective detection. nih.gov
Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of aromatic sulfonic acids. helixchrom.com A typical setup would involve a C18 stationary phase column. The mobile phase often consists of an aqueous component (like water with an acidic modifier such as formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). massbank.euresearchgate.net Gradient elution is frequently used to achieve optimal separation. researchgate.net The combination of Ultra-Performance Liquid Chromatography (UPLC) with MS provides higher resolution and faster analysis times. waters.com
In an LC-MS analysis, the compound would first be separated on the column, and its retention time would be a characteristic property under the specific chromatographic conditions. Upon eluting from the column, the analyte is ionized (typically by ESI) and detected by the mass spectrometer, confirming its identity based on its mass-to-charge ratio and fragmentation pattern. waters.com This approach is crucial for purity assessment and metabolite identification.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, providing information about its aromatic system and functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize compounds with chromophores, such as the benzene ring in this compound. Aromatic compounds exhibit characteristic absorption bands in the UV region (200-400 nm) due to π → π* electronic transitions.
The UV spectrum of the parent compound, benzenesulfonic acid, shows absorption maxima (λmax) in the range of 210-220 nm and a second, more structured band between 250-270 nm, which is characteristic of the benzene ring. sielc.com The presence of substituents on the ring—the sulfonic acid group and the methoxycarbonyl group—influences the position and intensity of these absorption bands. Both groups are electron-withdrawing and can cause a slight shift in the absorption wavelengths (a bathochromic or hypsochromic shift). For example, UV detection for the analysis of benzenesulfonate (B1194179) esters is often performed around 220 nm. waters.com
Table 2: Typical UV Absorption Maxima for Related Aromatic Sulfonic Acid Compounds
| Compound | λmax (nm) | Solvent |
| Benzenesulfonic acid | ~217, 264 | Aqueous |
| Ethyl p-toluenesulfonate | ~225, 263, 273 | Ethanol |
Data compiled from publicly available spectral databases and literature. nist.gov
The spectrum of this compound is expected to be similar, with strong absorptions corresponding to the substituted benzene chromophore.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it typically needs a rigid, conjugated structure. While the benzene ring provides conjugation, the fluorescence of substituted benzenes is highly dependent on the nature of the substituents.
Generally, aromatic compounds with electron-donating groups (e.g., -OH, -OCH₃) tend to be more fluorescent than those with electron-withdrawing groups. copernicus.org The sulfonic acid (-SO₃H) and methoxycarbonyl (-COOCH₃) groups are both electron-withdrawing. This characteristic suggests that this compound itself is likely to be weakly fluorescent or non-fluorescent. copernicus.org Studies on similar compounds show that while benzoic acid has a very weak fluorescence peak, its derivatives substituted with electron-donating groups exhibit higher intensity fluorescence. copernicus.org In contrast, derivatives of benzenesulfonic acid must often be converted into more complex structures, such as Schiff bases with hydroxyl groups, to induce significant fluorescence. researchgate.net
Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR))
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals or transition metal ions. nih.gov The stable, ground-state this compound molecule is a diamagnetic species with all electrons paired, and therefore, it is EPR-silent.
However, EPR spectroscopy is a highly valuable technique for studying the chemical reactions and degradation pathways of this compound that involve radical intermediates. For instance, in studies relevant to the stability of polymer electrolyte fuel cell membranes, phenyl sulfonates are used as model compounds. acs.org The oxidative degradation of these sulfonates, which can be initiated by radicals, is a critical area of research. acs.orgethz.ch
Quantitative Analytical Methods for Compound Purity and Yield
The accurate determination of purity and the calculation of reaction yield are critical aspects of chemical synthesis and quality control for this compound. A variety of quantitative analytical methodologies can be employed for these purposes, each with distinct principles and applications. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), acid-base titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for assessing the purity of this compound and for quantifying it in reaction mixtures to determine yield. This method separates the target compound from impurities, starting materials, and by-products based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
A typical RP-HPLC method would involve dissolving a precisely weighed sample in a suitable diluent and injecting it into the HPLC system. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The separation is usually achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule possesses a strong chromophore. The wavelength for detection is typically set around 220-280 nm.
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For yield determination, the concentration of the product in the final reaction mixture is quantified by comparing its peak area to a calibration curve constructed from certified reference standards of known concentrations.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for a Related Compound (e.g., Methyl Benzenesulfonate) |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (Repeatability, % RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Acid-Base Titration
Given the presence of the strongly acidic sulfonic acid group (-SO₃H), acid-base titration is a straightforward and cost-effective method for determining the purity of a bulk sample of this compound. This technique relies on the neutralization reaction between the sulfonic acid and a standardized strong base, typically sodium hydroxide (B78521) (NaOH).
The procedure involves accurately weighing the sample, dissolving it in deionized water, and titrating it with a standardized NaOH solution of known concentration. The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid, can be determined using a colorimetric indicator (e.g., phenolphthalein) or, more accurately, by potentiometric titration. google.com In a potentiometric titration, a pH electrode monitors the change in pH as the titrant is added, and the endpoint is identified as the point of maximum inflection on the titration curve. nih.gov
The purity of the sample is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction (1:1 for a monoprotic acid), and the initial mass of the sample. This method is particularly useful for assaying the purity of isolated, solid material but is less suitable for determining yield in a complex reaction mixture where other acidic or basic species may be present. The accuracy and precision of titrimetric methods are generally high when performed correctly. usp.orgplos.org
| Performance Parameter | Typical Acceptance Criteria | Illustrative Finding for Sulfonic Acid Titration |
|---|---|---|
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.7% |
| Precision (Repeatability, % RSD) | ≤ 1.0% | 0.4% |
Advanced Applications in Organic Synthesis and Materials Science Research
Catalytic Roles in Chemical Transformations
The distinct chemical functionalities of 3-(Methoxycarbonyl)benzenesulfonic acid endow it with significant catalytic capabilities, enabling its use in a variety of reaction types.
Homogeneous and Heterogeneous Catalysis
As an analog of benzenesulfonic acid, this compound can function as a strong acid catalyst in various organic reactions. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, it can facilitate reactions such as esterification, dehydration, and polymerization. elchemy.com The sulfonic acid moiety acts as a proton donor, accelerating reaction rates. elchemy.com
In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, derivatives and supported versions of benzenesulfonic acids are utilized. This approach combines the high activity and selectivity of homogeneous catalysts with the stability and ease of separation and recycling characteristic of heterogeneous catalysts. rsc.org While specific research on this compound in heterogeneous systems is nascent, the principles established for related sulfonic acids suggest its potential for immobilization on solid supports to create robust and reusable catalysts. rsc.orgtudelft.nl
Acid-Base Bifunctional Catalysis
The presence of both a strongly acidic sulfonic acid group and a potentially basic (or modifiable) methoxycarbonyl group within the same molecule presents opportunities for acid-base bifunctional catalysis. Such catalysts can promote tandem reactions where both an acid- and a base-catalyzed step are required, streamlining synthetic processes by reducing the number of separate operations. bnl.gov This "antagonistic catalysis" allows for one-pot conversions that would otherwise require multiple steps and purification stages. bnl.gov For instance, a bifunctional catalyst can be designed to perform a deacetalization followed by an aldol (B89426) condensation in a single reaction vessel. bnl.gov The ability to tune the ratio of acidic to basic sites is a key advantage of such systems. bnl.gov Recent advancements have seen the development of acid-base bifunctional catalysts for the efficient production of essential materials like ethyl methyl carbonate, a key component in lithium-ion battery electrolytes. bioengineer.org
Building Block for Complex Molecule Synthesis
Beyond its catalytic applications, this compound serves as a valuable building block for the construction of more complex and functionally rich molecules. eurekalert.org Its defined structure and reactive sites make it an ideal starting point for multi-step syntheses. eurekalert.org
Precursor in Pharmaceutical Agent Synthesis
Benzenesulfonic acid and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical drugs. elchemy.comfengchengroup.com They are often employed to introduce the sulfonamide group, a key pharmacophore in many antibacterial drugs, or to form salts of active pharmaceutical ingredients, known as besylates, which can improve their solubility and stability. wikipedia.org Multicomponent reactions, which allow for the efficient one-pot synthesis of complex molecules, frequently utilize building blocks containing carboxylic acid functionalities, highlighting the potential utility of this compound in such synthetic strategies. nih.gov For example, the Doebner reaction, a multicomponent reaction, has been used in the synthesis of the immunosuppressant brequinar. mdpi.com
Intermediate in the Development of Enzyme Inhibitors
The structural motifs present in this compound make it a relevant intermediate in the design and synthesis of enzyme inhibitors. The sulfonate group can mimic the phosphate (B84403) group of natural substrates, enabling it to interact with the active sites of various enzymes. The development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase, a target for cancer and infectious diseases, often involves complex aromatic structures that can be accessed through intermediates like this compound. mdpi.com
Synthesis of Advanced Polymeric Materials and Coatings
The reactivity of the functional groups in this compound allows for its incorporation into polymeric structures to create advanced materials with tailored properties. Sulfonated aromatic compounds are used as dopants in the polymerization of conducting polymers, such as polypyrrole, to enhance their electrical properties for applications like flexible capacitors. sigmaaldrich.com Furthermore, the principles of polycondensation reactions, where bifunctional monomers are reacted to form polymers, can be applied. For instance, in the synthesis of polyimides, a class of high-performance polymers, dianhydrides and diamines are reacted. While not a direct monomer, the functional groups of this compound could be chemically modified to participate in such polymerizations, potentially imparting improved thermal stability or specific functionalities to the resulting material. researchgate.net
Table of Compound Properties:
| Compound Name | CAS Number | Molecular Formula | Application Area |
| This compound | 170169-31-0 | C8H8O5S | Catalysis, Synthesis |
| Benzenesulfonic acid | 98-11-3 | C6H6O3S | Catalysis, Surfactants |
| Ethyl methyl carbonate | 623-53-0 | C4H8O3 | Battery Electrolytes |
| Brequinar | 96187-53-0 | C23H15F2NO2 | Immunosuppressant |
| Polypyrrole | 30604-81-0 | (C4H3N)n | Conducting Polymer |
Derivatization for Specialized Chemical Probes
In the field of chemical biology and proteomics, specialized chemical probes are indispensable for elucidating the function of biomolecules. The derivatization of molecules like this compound is a key strategy in the synthesis of these probes. While direct examples of its use are still emerging in literature, the functional groups of this compound make it a prime candidate for modification into affinity-based or activity-based probes.
The synthesis of such probes often involves a modular approach where a ligand, a reporter group, and a reactive group are combined. The sulfonic acid or methoxycarbonyl moiety of this compound can serve as a handle for attaching reporter tags, such as fluorophores or biotin, or reactive groups for covalent modification of target proteins. For instance, the carboxylic acid ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules using standard peptide coupling chemistries. Similarly, the sulfonic acid group can be converted to a more reactive sulfonyl chloride, enabling it to react with nucleophilic residues on proteins.
This adaptability allows for the creation of probes designed to investigate specific biological processes. For example, a derivative of this compound could be incorporated into a larger molecule designed to bind to a specific enzyme's active site, allowing for its activity to be monitored or for the enzyme to be isolated for further study.
Research Applications in Analytical Methodologies
The distinct chemical properties of this compound also lend themselves to important applications in the development and refinement of analytical methods.
Derivatizing Agent for Enhanced Detection
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the detection of certain analytes can be challenging due to poor ionization efficiency or low molecular weight. Chemical derivatization is a widely used strategy to overcome these limitations. nih.gov The introduction of a "tag" to the analyte of interest can significantly improve its detectability.
Compounds structurally related to this compound, which contain reactive sulfonyl groups, have been successfully employed as derivatizing agents. These reagents can react with specific functional groups on target analytes, such as hydroxyl or amine groups, to form stable derivatives. This process not only increases the molecular weight of the analyte, moving it to a clearer region of the mass spectrum, but can also introduce a readily ionizable group, thereby enhancing the signal intensity in the mass spectrometer.
Given its structure, this compound could be chemically modified, for instance by converting the methoxycarbonyl group to a more reactive functionality, to serve as a derivatizing agent. The presence of the sulfonic acid group would likely enhance the ionization of the resulting derivative, leading to improved sensitivity in LC-MS analyses.
Reference Standard for Quantitative Analysis
Accurate quantification in analytical chemistry relies on the use of well-characterized reference standards. These standards are used to calibrate instruments and to validate analytical methods, ensuring the reliability of the results. Benzenesulfonic acid, a closely related compound, is available as a certified reference material for use in pharmaceutical testing and other applications. sigmaaldrich.comlgcstandards.com This establishes a precedent for the use of benzenesulfonic acid derivatives in a similar capacity.
Environmental Fate and Degradation Pathways in Research Contexts
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as light, water, and heat.
Photolytic Pathways and Stability under Irradiation
Table 1: Potential Photolytic Degradation Reactions of 3-(Methoxycarbonyl)benzenesulfonic acid
| Reaction Type | Description | Potential Products |
|---|---|---|
| C-S Bond Cleavage | Fission of the bond connecting the sulfonic acid group to the benzene (B151609) ring. | Methyl benzoate (B1203000), Sulfuric acid |
| Ester Photolysis | Cleavage of the ester linkage. | 3-Sulfobenzoic acid, Methanol (B129727) |
| Photo-decarboxylation | Loss of the carboxyl group from the benzene ring. | Benzenesulfonic acid, Carbon dioxide |
Hydrolytic Cleavage in Aqueous Environments
The presence of a methoxycarbonyl group (an ester) and a sulfonic acid group on the benzene ring makes this compound susceptible to hydrolysis. The rate and mechanism of hydrolysis are dependent on pH and temperature.
The ester group is prone to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline environments, the ester undergoes saponification, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, base-catalyzed hydrolysis of esters is faster and more common under environmental conditions. The hydrolysis of the ester bond would yield 3-sulfobenzoic acid and methanol. quora.com
The sulfonic acid group is generally stable to hydrolysis. However, under forcing conditions such as high temperatures, desulfonation of aromatic sulfonic acids can occur, yielding the parent aromatic compound (in this case, methyl benzoate) and sulfuric acid.
Table 2: pH-Dependent Hydrolysis of this compound
| pH Condition | Primary Hydrolysis Reaction | Primary Products |
|---|---|---|
| Acidic (pH < 7) | Acid-catalyzed ester hydrolysis | 3-Sulfobenzoic acid, Methanol |
| Neutral (pH = 7) | Slow ester hydrolysis | 3-Sulfobenzoic acid, Methanol |
Thermal Degradation Profiles
The thermal stability of this compound is determined by the strengths of its chemical bonds. Aromatic sulfonic acids are known to undergo thermal decomposition at elevated temperatures. researchgate.net The primary thermal degradation pathway for aromatic sulfonic acids is typically desulfonation, leading to the evolution of sulfur dioxide and the formation of the corresponding aromatic compound. In the case of this compound, this would likely result in the formation of methyl benzoate.
The methoxycarbonyl group also influences the thermal stability. Aromatic esters can undergo thermal decomposition, which may involve decarboxylation or other fragmentation pathways, particularly at high temperatures. The presence of bulky substituents on the aromatic ring can sometimes enhance thermal stability through steric hindrance. longdom.org The decomposition temperature of aryl sulfonate surfactants has been noted to be around 230°C and higher, indicating a degree of thermal stability. google.com
Table 3: Potential Thermal Degradation Products of this compound
| Temperature Range | Potential Degradation Pathway | Major Products |
|---|---|---|
| Moderate (e.g., 150-250°C) | Initial desulfonation | Methyl benzoate, Sulfur dioxide |
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms and their enzymes.
Microbial Biodegradation and Biotransformation Studies
The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms. The presence of the sulfonate group often confers high water solubility and can inhibit microbial growth, making these compounds recalcitrant to aerobic biodegradation. researchgate.net However, some specialized microorganisms have been shown to degrade simpler sulfonated aromatics. For instance, certain bacterial strains can utilize aminobenzenesulfonic acids as a source of carbon and sulfur. azregents.edu
The microbial degradation of this compound would likely proceed through initial enzymatic attacks on the functional groups. One probable pathway is the hydrolysis of the ester bond by microbial esterases, leading to the formation of 3-sulfobenzoic acid and methanol. Methanol can be readily utilized by many microorganisms as a carbon and energy source. The resulting 3-sulfobenzoic acid, still containing the recalcitrant sulfonate group, would require further degradation by specialized bacteria. These bacteria often employ dioxygenase enzymes to hydroxylate the aromatic ring, which facilitates ring cleavage and subsequent desulfonation.
Biotransformation is a metabolic process that alters the chemical structure of a substance. nih.gov In the context of this compound, microbial biotransformation could lead to the formation of various metabolites without complete mineralization.
Table 4: Potential Microbial Biodegradation Steps for this compound
| Step | Enzymatic Reaction | Intermediate/Product |
|---|---|---|
| 1 | Esterase-mediated hydrolysis | 3-Sulfobenzoic acid and Methanol |
| 2 | Dioxygenation of the aromatic ring | Dihydroxylated 3-sulfobenzoic acid |
| 3 | Aromatic ring cleavage | Aliphatic sulfonated intermediates |
| 4 | Desulfonation | Release of sulfite (B76179)/sulfate (B86663) |
Enzymatic Degradation Processes
Specific enzymes play a crucial role in the breakdown of compounds like this compound.
Esterases: These enzymes are widespread in microorganisms and are responsible for the cleavage of ester bonds. The hydrolysis of the methoxycarbonyl group to a carboxylic acid and methanol would be a primary enzymatic step. Studies on methyl benzoates have shown they can be hydrolyzed by esterases, although steric hindrance near the ester group can reduce the rate of enzymatic cleavage. researchgate.net
Sulfonatases/Dioxygenases: The cleavage of the carbon-sulfur bond in sulfonated aromatics is a key and often rate-limiting step in their biodegradation. This is typically achieved by dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to ring cleavage. Subsequent enzymatic reactions lead to the release of the sulfonate group as sulfite, which is then oxidized to sulfate. While direct enzymatic hydrolysis of the sulfonate ester bond (S-OR cleavage) is known, it is less common than pathways involving ring activation. nih.govacs.org
Table 5: Key Enzyme Classes in the Degradation of this compound
| Enzyme Class | Function | Substrate Moiety |
|---|---|---|
| Esterases | Hydrolysis of the ester linkage | Methoxycarbonyl group |
| Monooxygenases/Dioxygenases | Hydroxylation and activation of the aromatic ring | Benzene ring |
| Ring-cleavage dioxygenases | Cleavage of the aromatic ring | Dihydroxylated aromatic intermediate |
Research on Degradation Products and Their Environmental Implications
Direct experimental data on the environmental degradation of this compound is limited in publicly accessible scientific literature. However, based on the chemical structure, which contains both a methyl ester and a sulfonic acid group on a benzene ring, likely degradation pathways can be predicted by examining research on analogous compounds like benzenesulfonic acid and methyl benzoates. The degradation of this compound in the environment is expected to proceed through two primary pathways: hydrolysis of the ester group and desulfonation of the aromatic ring.
Predicted Degradation Pathways and Intermediates:
Ester Hydrolysis: The methoxycarbonyl (-COOCH₃) group is an ester, which is susceptible to hydrolysis. This reaction can be catalyzed by acids, bases, or microbial enzymes (esterases). Hydrolysis would cleave the ester bond, yielding 3-Sulfobenzoic acid and Methanol . oieau.frpsu.eduquora.com This is often a primary degradation step for ester-containing aromatic compounds in aqueous environments.
Desulfonation: The sulfonic acid (-SO₃H) group can be removed from the aromatic ring, a process well-documented for benzenesulfonic acid and its derivatives. nih.govresearchgate.net This is typically a biologically mediated process initiated by bacterial dioxygenase enzymes. The initial attack often involves hydroxylation of the ring, leading to the formation of hydroxylated intermediates and the release of the sulfonate group as inorganic sulfite (SO₃²⁻), which is then rapidly oxidized to sulfate (SO₄²⁻) in aerobic environments. nih.gov For this compound, this pathway would likely produce intermediates such as Methyl 3-hydroxybenzoate or dihydroxylated versions like Methyl 2,3-dihydroxybenzoate or Methyl 3,4-dihydroxybenzoate (catechol-like structures).
Further Degradation:
The primary degradation products are subject to further breakdown.
3-Sulfobenzoic acid would likely follow the degradation pathway of other sulfonated aromatics, eventually undergoing desulfonation and ring cleavage.
Methanol is a simple alcohol that is readily and rapidly biodegradable by a wide variety of microorganisms in the environment.
Hydroxylated methyl benzoates (such as catechols) are key intermediates in the aerobic degradation of aromatic compounds. The aromatic ring of these catechols is susceptible to cleavage by microbial dioxygenase enzymes, leading to the formation of aliphatic acids that can be completely mineralized to carbon dioxide and water. nih.gov
Environmental Implications:
The environmental impact of this compound is linked to its own persistence and the properties of its degradation products. The presence of the sulfonate group, being highly polar and water-soluble, generally increases a compound's mobility in water while making it more resistant to biodegradation compared to non-sulfonated analogues. researchgate.net This functional group can be inhibitory to some microbial growth, potentially slowing its rate of removal from the environment. researchgate.net
The potential degradation products also have distinct environmental profiles. While methanol and sulfate are of low environmental concern, the formation of phenolic and benzoic acid intermediates could pose a risk. Benzoic acid and its derivatives can exhibit toxicity to aquatic organisms, although they are generally considered biodegradable. chemrxiv.org The ecotoxicological profile of any chlorinated or otherwise substituted phenolic intermediates would be of particular concern.
The following table summarizes the predicted degradation products and their potential environmental relevance.
| Predicted Degradation Product | Precursor Pathway | Potential Environmental Implications |
|---|---|---|
| 3-Sulfobenzoic acid | Ester Hydrolysis | Highly water-soluble and mobile; persistence is dependent on further desulfonation and biodegradation. |
| Methanol | Ester Hydrolysis | Readily biodegradable; low toxicity at typical environmental concentrations. |
| Methyl 3-hydroxybenzoate | Desulfonation & Hydroxylation | Phenolic compound; may exhibit some aquatic toxicity but is an intermediate expected to be further biodegraded. |
| Catechol-like Intermediates (e.g., Methyl 3,4-dihydroxybenzoate) | Desulfonation & Hydroxylation | Key intermediates for aromatic ring cleavage; can be toxic but are typically transient in aerobic environments. |
| Sulfate (SO₄²⁻) | Desulfonation & Oxidation | A ubiquitous, low-toxicity inorganic ion; can contribute to water salinity at high concentrations. |
Methodologies for Studying Environmental Persistence and Transformation
The study of a chemical's environmental persistence and transformation pathways involves a combination of standardized simulation tests and advanced analytical techniques. These methodologies are designed to predict the fate of a substance in various environmental compartments such as water, soil, and sediment.
Regulatory Persistence Assessment:
A tiered approach is typically used to assess persistence, often following guidelines from the Organisation for Economic Co-operation and Development (OECD). ecetoc.org
Tier 1: Ready Biodegradability Tests (e.g., OECD 301 Series): These are stringent screening tests that expose the chemical to a low concentration of microorganisms from wastewater treatment plants. smithers.comukm.my They aim to assess the potential for rapid and complete mineralization (conversion to CO₂, water, and mineral salts). A compound is considered "readily biodegradable" if it meets strict criteria, such as >60% mineralization within a 10-day window of a 28-day test. smithers.com
Tier 2: Inherent Biodegradability Tests (e.g., OECD 302 Series): If a compound fails ready biodegradability tests, it may be assessed for inherent biodegradability. These tests use more favorable conditions (e.g., higher microbial density, longer duration) to determine if the chemical has the potential to biodegrade under any circumstances.
Tier 3: Simulation Studies (e.g., OECD 307, 308, 309): These are more complex and realistic laboratory studies that simulate degradation in specific environmental compartments. ecetoc.orgnih.gov They use environmentally relevant media like surface water, sediment, or soil to determine degradation rates (e.g., half-life or DT₅₀) under more realistic conditions. nih.gov
Investigating Transformation Pathways:
To identify degradation products, specific laboratory studies are conducted:
Biodegradation Studies: In addition to standard OECD tests, studies with specific microbial consortia or isolated strains known to degrade aromatic compounds are used to elucidate metabolic pathways. researchgate.net
Abiotic Degradation Studies:
Hydrolysis: The rate of chemical hydrolysis is tested as a function of pH (typically at pH 4, 7, and 9) according to guidelines like OECD 111 to determine its stability in water in the absence of microbes. oieau.fr
Photodegradation: The compound is exposed to light sources that simulate natural sunlight to determine its susceptibility to photolysis in water or air. wikipedia.orgwikipedia.org
Advanced Oxidation Processes: Techniques like sonolysis (using ultrasound) can be employed in research to study the degradation mechanisms initiated by highly reactive species like hydroxyl radicals, providing insight into potential transformation products in oxidative environmental conditions. nih.gov
Analytical Techniques:
Tracking the parent compound and identifying its transformation products requires sophisticated analytical chemistry.
Sample Preparation: Because environmental concentrations are often low, a pre-concentration step is usually necessary. Solid-Phase Extraction (SPE) is a common technique for extracting and concentrating sulfonated aromatic compounds from aqueous samples. nih.gov
Separation and Quantification: For polar, water-soluble, and non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary separation techniques. nih.govresearchgate.netdocumentsdelivered.com
Identification of Products: Mass Spectrometry (MS) , particularly when coupled with a separation technique (e.g., LC-MS, GC-MS), is the definitive tool for identifying unknown degradation products. researchgate.netnih.govHigh-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental formulas for unknown metabolites. nih.gov
The following table summarizes the key methodologies used in environmental fate studies.
| Methodology | Purpose | Key Information Obtained |
|---|---|---|
| OECD 301 Ready Biodegradability Tests | Screening for rapid and ultimate biodegradation. | Percentage of mineralization (to CO₂); Pass/fail as "readily biodegradable". |
| OECD 308/309 Simulation Tests | Determining degradation rates in realistic water-sediment or surface water systems. | Degradation half-life (DT₅₀); Identification of major transformation products. |
| Hydrolysis as a Function of pH (OECD 111) | Assessing abiotic degradation potential in water. | Hydrolytic half-life at different pH values. |
| Photodegradation Studies | Assessing degradation potential from sunlight. | Photolytic half-life; Identification of photoproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separating, identifying, and quantifying the parent compound and its degradation products. | Concentrations over time; Structural information of intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate identification of unknown transformation products. | Precise mass and elemental composition of metabolites. |
Q & A
Q. What are the common synthetic routes for preparing 3-(Methoxycarbonyl)benzenesulfonic acid in laboratory settings?
- Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene precursor. For example, derivatives like 4-hydroxy-3-methylbenzenesulfonic acid are synthesized via sulfonation of 3-methylphenol using sulfur trioxide (SO₃) or chlorosulfonic acid under controlled temperatures (60–80°C) to ensure regioselectivity . For this compound, a plausible route involves:
Starting Material: Methyl 3-nitrobenzoate or a similar ester.
Sulfonation: Reaction with SO₃ or chlorosulfonic acid in a non-aqueous solvent (e.g., dichloromethane).
Neutralization: Quenching with a base (e.g., NaOH) to isolate the sulfonic acid salt, followed by acidification to yield the free acid .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxycarbonyl and sulfonic acid groups). For example, the methoxy proton signal appears at ~3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., [M-H]⁻ for sulfonic acids) .
Q. How does the methoxycarbonyl group influence the physicochemical properties of benzenesulfonic acid derivatives?
- Methodological Answer: The methoxycarbonyl (-COOCH₃) group enhances solubility in polar organic solvents (e.g., DMSO, methanol) due to its electron-withdrawing nature. It also stabilizes intermediates during electrophilic substitution reactions by directing incoming electrophiles to specific positions on the aromatic ring (meta to the sulfonic acid group). This is critical in designing derivatives for applications like catalysis or biomolecular interactions .
Advanced Research Questions
Q. What strategies are recommended for optimizing the sulfonation reaction yield when synthesizing this compound derivatives?
- Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 80°C to avoid side reactions (e.g., over-sulfonation or ester hydrolysis) .
- Solvent Selection: Use aprotic solvents (e.g., dichloroethane) to stabilize reactive intermediates and improve SO₃ solubility.
- Stoichiometry: Employ a 1.2:1 molar ratio of SO₃ to substrate to ensure complete sulfonation without excess reagent waste .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR such as HSQC or HMBC to resolve overlapping signals) .
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrational modes and compare with experimental data.
- Isolation of Byproducts: Purify reaction intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to identify impurities causing spectral discrepancies .
Q. What are the key considerations in designing stability studies for this compound under varying pH conditions?
- Methodological Answer:
- pH Range: Test stability across pH 2–12 using buffer systems (e.g., phosphate for neutral, HCl/NaOH for extremes).
- Degradation Analysis: Monitor hydrolytic degradation (e.g., ester hydrolysis of the methoxycarbonyl group) via HPLC at timed intervals.
- Temperature Effects: Conduct accelerated stability studies at 40°C/75% RH to model long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
